
6-amino-1H-indol-3-carboxamida dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1H-indole-3-carboxamide dihydrochloride is a compound with the molecular formula C9H11Cl2N3O . It is a natural product found in Isatis tinctoria and Zyzzya .
Synthesis Analysis
The synthesis of indole carboxamides, such as 6-amino-1H-indole-3-carboxamide dihydrochloride, often involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate . CDI is commonly used to convert amines to amides, carbamates, and urea .Molecular Structure Analysis
The InChI code for 6-amino-1H-indole-3-carboxamide dihydrochloride is 1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H . This compound has an average mass of 248.109 Da and a monoisotopic mass of 247.027924 Da .Chemical Reactions Analysis
Indole derivatives, including 6-amino-1H-indole-3-carboxamide dihydrochloride, are key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido el 6-amino-1H-indol-3-carboxamida dihidrocloruro, han mostrado una actividad antiviral prometedora. Por ejemplo, el 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo, un compuesto similar, demostró actividad inhibitoria contra la influenza A .
Propiedades antiinflamatorias
Los derivados del indol son conocidos por sus propiedades antiinflamatorias. Pueden unirse con alta afinidad a múltiples receptores, lo que puede ser útil en el desarrollo de nuevos derivados útiles para el tratamiento de afecciones inflamatorias .
Potencial anticancerígeno
Los derivados del indol se han estudiado por sus posibles propiedades anticancerígenas. El núcleo del indol se encuentra en muchas moléculas de fármacos sintéticos importantes, proporcionando una idea valiosa para el tratamiento .
Actividad antioxidante
Los derivados del indol también poseen actividades antioxidantes. Esto los hace interesantes para que los investigadores sinteticen una variedad de derivados del indol .
Propiedades antimicrobianas
Los derivados del indol han mostrado propiedades antimicrobianas contra varios patógenos. Por ejemplo, los conjugados de indol-3-carboxamido-poliamina han mostrado evaluaciones antimicrobianas contra MRSA (ATCC 43300), Klebsiella pneumoniae (ATCC 700603), A. baumannii (ATCC 19606), Candida albicans (ATCC 90028) y Cryptococcus neoformans (ATCC 208821) .
Aplicaciones antidiabéticas
Los derivados del indol se han estudiado por sus propiedades antidiabéticas. Han demostrado potencial en el tratamiento de la diabetes .
Aplicaciones antimaláricas
Los derivados del indol también se han estudiado por sus propiedades antimaláricas. Han demostrado potencial en el tratamiento de la malaria .
Actividades anticolinesterásicas
Los derivados del indol han mostrado actividades anticolinesterásicas. Esto los convierte en candidatos potenciales para el tratamiento de enfermedades como el Alzheimer .
Mecanismo De Acción
Target of Action
The primary targets of 6-amino-1H-indole-3-carboxamide dihydrochloride are a variety of enzymes and proteins . The compound forms hydrogen bonds with these targets, which can inhibit their activity .
Mode of Action
The compound interacts with its targets primarily through the formation of hydrogen bonds . This interaction can result in the inhibition of the target enzymes and proteins, affecting their normal function .
Biochemical Pathways
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . These activities can affect various biochemical pathways, leading to diverse downstream effects .
Result of Action
The molecular and cellular effects of 6-amino-1H-indole-3-carboxamide dihydrochloride’s action are dependent on its specific targets and the biochemical pathways it affects. For example, its inhibitory action on certain enzymes and proteins can lead to changes in cellular processes .
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-amino-1H-indole-3-carboxamide dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to form hydrogen bonds and π-π interactions with target molecules, facilitating its binding and activity. It has been shown to inhibit specific enzymes, such as kinases and proteases, by binding to their active sites and altering their catalytic activity . Additionally, 6-amino-1H-indole-3-carboxamide dihydrochloride can interact with proteins involved in cell signaling pathways, modulating their function and downstream effects .
Cellular Effects
The effects of 6-amino-1H-indole-3-carboxamide dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 6-amino-1H-indole-3-carboxamide dihydrochloride can alter gene expression by binding to transcription factors or modifying chromatin structure, thereby regulating the transcription of target genes . These effects on cellular processes make it a valuable tool for studying cell biology and disease mechanisms.
Molecular Mechanism
The molecular mechanism of action of 6-amino-1H-indole-3-carboxamide dihydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity by altering their conformation or catalytic sites . Additionally, 6-amino-1H-indole-3-carboxamide dihydrochloride can interact with transcription factors, modulating their binding to DNA and influencing gene expression . These interactions result in changes in cellular processes and functions, highlighting the compound’s potential as a therapeutic agent and research tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-1H-indole-3-carboxamide dihydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, 6-amino-1H-indole-3-carboxamide dihydrochloride may degrade, leading to a decrease in its activity and effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are essential considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of 6-amino-1H-indole-3-carboxamide dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of 6-amino-1H-indole-3-carboxamide dihydrochloride can result in toxic or adverse effects, such as organ damage or systemic toxicity . These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
6-amino-1H-indole-3-carboxamide dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile . Understanding the metabolic pathways of 6-amino-1H-indole-3-carboxamide dihydrochloride is essential for optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of 6-amino-1H-indole-3-carboxamide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by transporters such as solute carrier (SLC) proteins . Once inside the cell, 6-amino-1H-indole-3-carboxamide dihydrochloride can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of 6-amino-1H-indole-3-carboxamide dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with targeting signals and binding proteins . This subcellular localization can influence the compound’s activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding the subcellular localization of 6-amino-1H-indole-3-carboxamide dihydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-amino-1H-indole-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZYERKVTWFFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C(=O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
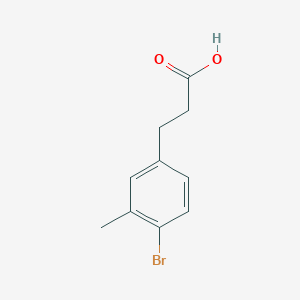
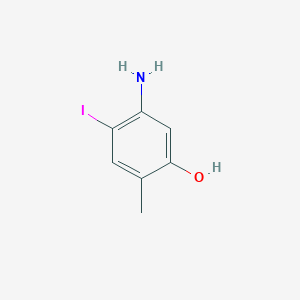

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

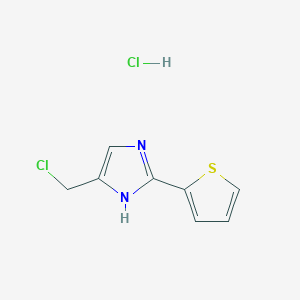
![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
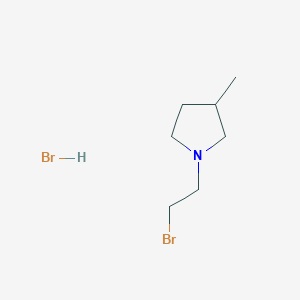
amine hydrochloride](/img/structure/B1376545.png)


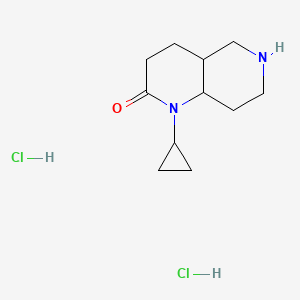
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)

